molecular formula C14H13N5O5S2 B1249680 (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1249680
M. Wt: 395.4 g/mol
InChI Key: RTXOFQZKPXMALH-CYUBBOFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzhydryl Derivatives : Deng Fu-li (2007) explored the synthesis of a benzhydryl derivative of the compound, focusing on its preparation through hydrolyzing and esterification processes, achieving a high yield of 84.6% (Deng Fu-li, 2007).

  • Total NMR Characterization : Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, highlighting its potential use as a carrier for a wide range of drugs containing an amino group (Blau et al., 2008).

  • Novel Derivative Synthesis and Characterization : Fareed et al. (2012) prepared a novel derivative of ceftriaxone and characterized its structure using various techniques including LCMS, 1 H-NMR, and CHN (Fareed et al., 2012).

Chemical and Physical Properties

  • Hydrolysis and Product Identification : Koshy and Cazers (1997) described the preparation and identification of hydrolysis products formed under controlled alkaline conditions from a cephalosporin derivative similar to the compound (Koshy & Cazers, 1997).

  • Pseudopolymorphism and Phase Stability : Ashizawa et al. (1989) investigated the pseudopolymorphism and phase stability of different solid forms of a related cephalosporin compound, highlighting the effect of water content on dehydration and phase transitions (Ashizawa et al., 1989).

Antibacterial Activity

  • Comparative In Vitro Activity : Neu et al. (1979) tested the in vitro activity of a similar compound against various gram-positive and negative bacteria, comparing its efficacy with other cephalosporins (Neu et al., 1979).

  • Beta-Lactamase Stability : Vuye (1981) examined the beta-lactamase stability and antibacterial activity of moxalactam, a related compound, noting its efficacy against beta-lactamase-producing gram-negative strains (Vuye, 1981).

Molecular Studies

  • Spectroscopic and Molecular Studies : Ramalingam et al. (2011) conducted FT-IR and FT-Raman spectroscopic studies on a similar compound, analyzing its molecular structure and nonlinear optical behavior (Ramalingam et al., 2011).

properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12?/m1/s1

InChI Key

RTXOFQZKPXMALH-CYUBBOFGSA-N

Isomeric SMILES

C=CC1=C(N2C([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

synonyms

7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid
cefdinir
CI 983
CI-983
CI983
FK 482
FK-482
FK482
Omnicef
PD 134393
PD-134393

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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